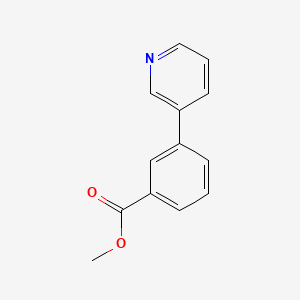

Methyl 3-(3-pyridinyl)benzoate

Übersicht

Beschreibung

“Methyl 3-(3-pyridinyl)benzoate” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The IUPAC name for this compound is methyl 3-(4-pyridinyl)benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-pyridinyl)benzoate” consists of a benzoate group attached to a pyridinyl group . The exact structural details might require more specific scientific resources or experimental data.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(3-pyridinyl)benzoate” are not detailed in the sources I found, similar compounds often undergo reactions such as nitration .Physical And Chemical Properties Analysis

“Methyl 3-(3-pyridinyl)benzoate” has a molecular weight of 213.24 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen

Organic Electronics

“Methyl 3-(6-formyl-2-pyridinyl)benzoate” has been utilized as a building block in the synthesis of organic semiconductors. This application is significant in the development of organic electronics, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Biological Activities

This compound has been explored for its potential biological activities. For instance, it has been involved in the synthesis of derivatives that act as selective and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonists, which could have therapeutic applications .

Agriculture

In agriculture, “Methyl benzoate,” which is structurally related to “Methyl 3-(3-pyridinyl)benzoate,” has been studied as a botanical insecticide. It’s an attractant to some insects and has shown effectiveness against various agricultural pests .

Neurological Research

The compound has been a focal point in neurological research due to its function as an inhibitor of acetylcholinesterase—an enzyme crucial for breaking down acetylcholine in the nervous system. This could have implications for treating diseases like Alzheimer’s .

Synthetic Chemistry

“Methyl 3-(6-formyl-2-pyridinyl)benzoate” is also significant in synthetic chemistry, particularly in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives have various applications, including medicinal chemistry and material science .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as acetylcholinesterase , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.

Mode of Action

If it functions similarly to related compounds, it may act as an inhibitor of its target enzyme . This means it could bind to the enzyme and prevent it from performing its normal function, leading to an accumulation of acetylcholine in the nervous system.

Biochemical Pathways

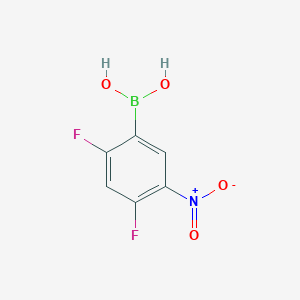

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Result of Action

If it acts as an inhibitor of acetylcholinesterase, it could potentially lead to an accumulation of acetylcholine in the nervous system . This could have various effects, depending on the specific context and concentration of the compound.

Eigenschaften

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-pyridinyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)